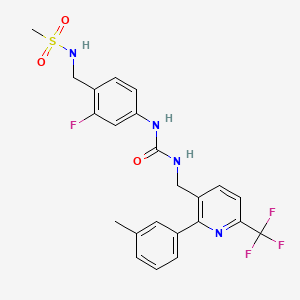![molecular formula C19H19FN4O B10834470 1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of PMID25666693-Compound-6 involves a series of chemical reactions, typically starting with the polymerization of caprolactam. The process can be divided into two main steps: caprolactam hydrolysis polymerization and transesterification . In the first step, a carboxyl-terminated polyamide 6-based prepolymer is obtained using a dibasic acid as a blocking agent. Subsequently, ethylene glycol is added for esterification to form a glycol-terminated polyamide 6-based prepolymer. Finally, a transesterification reaction is carried out to prepare the polyamide 6-based polymer .
Chemical Reactions Analysis
PMID25666693-Compound-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25666693-Compound-6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the modulation of β2-adrenoceptor activity and its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate β2-adrenoceptor activity, which is involved in various physiological processes.
Industry: It is used in the production of polyamide 6-based polymers, which have applications in textiles, automotive, and packaging industries
Mechanism of Action
PMID25666693-Compound-6 exerts its effects by acting as a positive allosteric modulator of β2-adrenoceptor activity. This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. The molecular targets involved include the β2-adrenoceptor, which is a G protein-coupled receptor that plays a key role in the regulation of various physiological processes .
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C19H19FN4O/c20-14-4-1-3-12(9-14)13-7-8-15(10-13)22-19(25)23-17-5-2-6-18-16(17)11-21-24-18/h1-6,9,11,13,15H,7-8,10H2,(H,21,24)(H2,22,23,25)/t13-,15+/m1/s1 |
InChI Key |
ROOFFAWDIFZLQB-HIFRSBDPSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834398.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834407.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-isoquinolin-5-ylpropanamide](/img/structure/B10834409.png)
![1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea](/img/structure/B10834413.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834419.png)
![2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834420.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[6-(hydroxymethyl)pyridin-3-yl]propanamide](/img/structure/B10834432.png)

![3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834461.png)
![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
